molecular formula C19H13F2NO4 B1669464 1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid CAS No. 136440-70-5

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid

Cat. No. B1669464
M. Wt: 357.3 g/mol
InChI Key: ISQTYKAFNUVODK-UHFFFAOYSA-N
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Description

This compound, also known as 1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, has a molecular formula of C19H13F2NO4 . It has an average mass of 357.308 Da and a mono-isotopic mass of 357.081268 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, a 4-hydroxyphenyl group, and a 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid moiety .

Scientific Research Applications

Antibacterial Activity and Solubility

  • Quinolone Prodrugs Synthesis and Activity : This compound has been investigated for its antibacterial activity. In a study, various quinolone prodrugs were synthesized, including 1-cyclopropyl-6,8-difluoro-3-quinolinecarboxylic acids, which showed promising in vivo antibacterial efficacy, particularly against Pseudomonas. These compounds exhibited enhanced solubility compared to their parent quinolones, with some showing a 3-70 times improvement (Sánchez et al., 1992).

Topoisomerase II Inhibition and Cytotoxic Potential

  • Inhibition of Mammalian Topoisomerase II : Research highlighted the significant activity of this compound against topoisomerase II, a critical enzyme in DNA replication. It exhibited potency substantially higher than ciprofloxacin, a well-known antimicrobial quinolone. This activity was enhanced by the presence of a cyclopropyl group and a fluorine atom at specific positions in its structure. The study also linked the cytotoxicity of such quinolones in mammalian cells to their ability to stimulate DNA cleavage by topoisomerase II (Elsea et al., 1993).

Safety And Hazards

The safety data sheet (SDS) for this compound provides information on its potential hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2NO4/c20-14-7-12-17(16(21)15(14)9-1-5-11(23)6-2-9)22(10-3-4-10)8-13(18(12)24)19(25)26/h1-2,5-8,10,23H,3-4H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQTYKAFNUVODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)C4=CC=C(C=C4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159795
Record name CP 115953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(4-hydroxyphenyl)-4-oxo-3-quinolinecarboxylic acid

CAS RN

136440-70-5
Record name CP 115953
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136440705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 115953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid
Reactant of Route 3
1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid
Reactant of Route 4
1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid
Reactant of Route 5
1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid

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